molecular formula C8H12N4O2S B12283881 N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide

Cat. No.: B12283881
M. Wt: 228.27 g/mol
InChI Key: SCPJPDXOWPNADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with guanidine under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide is unique due to its specific structure and the presence of both amino and sulfonamide groups. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

2-[4-(methanesulfonamido)phenyl]guanidine

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-6(3-5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)

InChI Key

SCPJPDXOWPNADW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

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